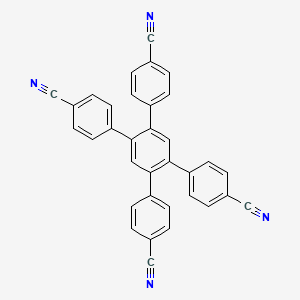
1,2,4,5-Tetrakis(4-cyanophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,2,4,5-Tetrakis(4-cyanophenyl)benzene is usually synthesized through organic synthesis methods, often involving electrophilic substitution reactions . One common synthetic route involves the reaction of 1,2,4,5-tetrabromobenzene with 4-cyanophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,2,4,5-Tetrakis(4-cyanophenyl)benzene undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4,5-Tetrakis(4-cyanophenyl)benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrakis(4-cyanophenyl)benzene involves its ability to interact with various molecular targets and pathways. In the context of MOFs and HOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks . These frameworks exhibit unique properties such as luminescence and gas separation capabilities, which are attributed to the specific interactions between the cyano groups and the metal centers .
Comparison with Similar Compounds
1,2,4,5-Tetrakis(4-cyanophenyl)benzene can be compared with other similar compounds, such as:
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: This compound has carboxyl groups instead of cyano groups and is used in the synthesis of luminescent thorium-based MOFs.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene:
The uniqueness of this compound lies in its cyano groups, which provide distinct electronic properties and reactivity compared to other functional groups .
Properties
Molecular Formula |
C34H18N4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[2,4,5-tris(4-cyanophenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C34H18N4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-18H |
InChI Key |
CGBDVDVRYMXSBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
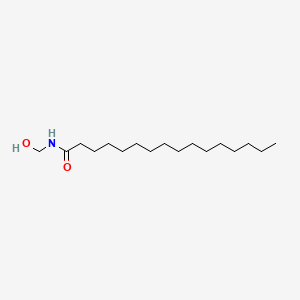
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
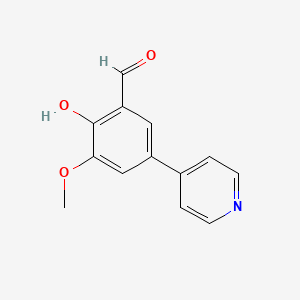
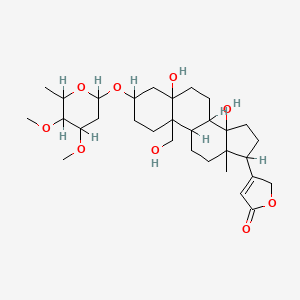
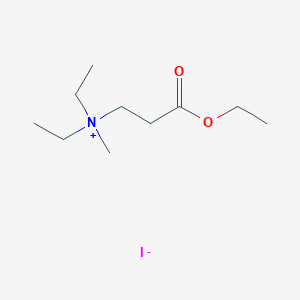
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)



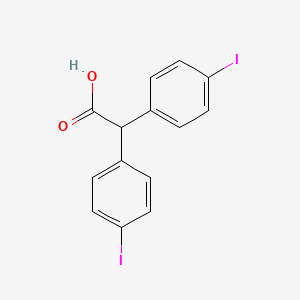
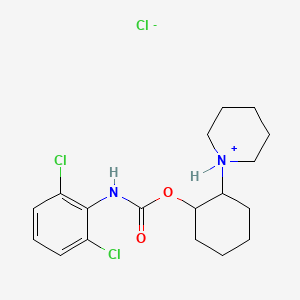
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
